
3-Bromoindolin-2-one
Overview
Description
3-Bromoindolin-2-one, also known as 3-bromo-1H-indol-2-one, is a heterocyclic organic compound with the chemical formula C8H5BrN2O. This compound is a derivative of indole and features a bromine atom at the third position of the indolin-2-one core. It is widely used in various fields of research and industry, including medicinal chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoindolin-2-one can be synthesized through several methods. One common approach involves the bromination of indolin-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature for a few hours to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Mechanistic Insights
The reactions involving 3-bromoindolin-2-one often follow distinct mechanisms:
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Nucleophilic Substitution : The bromine atom in this compound acts as a leaving group in nucleophilic substitution reactions (S_N2). This mechanism is particularly relevant when reacting with nucleophiles such as amines or alcohols, leading to the formation of various functionalized indolinones.
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Electrophilic Aromatic Substitution : Due to the presence of the indole moiety, electrophilic aromatic substitution can occur, allowing for further functionalization at the indole ring. This reaction is influenced by the electronic nature of substituents already present on the indole structure.
Reaction Examples
Several notable reactions involving this compound include:
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Stereoselective Alkylation : A study demonstrated that 3-bromooxindoles can be alkylated with substituted indoles in a stereoselective manner using KOH as a base at low temperatures .
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Formation of Indole Derivatives : The compound has been successfully used to synthesize various indole derivatives through coupling reactions with other indole-containing substrates, showcasing its utility in creating complex structures .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic activity against various cancer cell lines, including HepG2 and MCF-7 . The mechanism often involves apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins.
Other Biological Activities
In addition to anticancer effects, studies have reported that certain derivatives possess antimicrobial and anti-inflammatory activities. The structural modifications made possible by the reactivity of this compound contribute to these diverse biological effects.
Scientific Research Applications
3-Bromoindolin-2-one and its derivatives have diverse applications in scientific research, particularly in medicinal chemistry, as building blocks for synthesizing various compounds with biological activities. They have shown promise in antimicrobial and anticancer research .
Scientific Research Applications
this compound derivatives are used for various scientific research applications:
- Building Blocks for Synthesis 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one can be employed as a building block for synthesizing complex molecules.
- Antimicrobial Research They exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Research They show potential in inhibiting the growth of cancer cell lines .
Antimicrobial Activity
3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one has demonstrated significant antimicrobial activity. It has been tested against various bacterial strains, with efficacy comparable to traditional antibiotics.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.015 | 0.030 |
Escherichia coli | 0.045 | 0.090 |
Pseudomonas aeruginosa | 0.020 | 0.040 |
Enterobacter cloacae | 0.004 | 0.008 |
The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Enterobacter cloacae.
Anticancer Activity
These compounds have been investigated for their anticancer properties, demonstrating the ability to inhibit the growth of cancer cell lines, including breast and lung cancers . The proposed mechanism involves binding to enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy Derivatives of indolin-2-one, including 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one, exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Cytotoxicity Assessment Cytotoxicity assays conducted on human cell lines revealed low toxicity levels for the compound, suggesting a favorable therapeutic index for potential clinical applications.
- ** Anticancer Activity** The anticancer activity of indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines .
Comparison with Similar Compounds
The structure of 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one allows comparison with other indolin derivatives, which often exhibit similar biological activities but may differ in potency and specificity due to variations in substituents.
Compound Name | MIC (µg/mL) | Unique Features |
---|---|---|
3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one | 0.004 | Ethoxy group enhances solubility |
3-(Aza(4-methoxyphenyl)methylene)-5-bromoindolin-2-one | 0.010 | Methoxy group; lower antibacterial activity |
3-(Aza(4-chlorophenyl)methylene)-5-bromoindolin-2-one | 0.020 | Chlorine substitution; moderate activity |
Mechanism of Action
The mechanism of action of 3-Bromoindolin-2-one involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Kinases: The compound inhibits the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Cell Cycle Arrest and Apoptosis: It induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins and triggering oxidative stress and DNA damage.
Comparison with Similar Compounds
3-Bromoindolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one: The parent compound without the bromine substitution. It has different reactivity and biological activity profiles.
3-Chloroindolin-2-one: A similar compound with a chlorine atom instead of bromine. It may exhibit different chemical reactivity and biological effects.
3-Iodoindolin-2-one: A compound with an iodine atom at the third position.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .
Biological Activity
3-Bromoindolin-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the indolin-2-one scaffold. This unique substitution imparts specific chemical reactivity and biological activity compared to its analogs. The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound inhibits PTKs, which are crucial in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation.
- Induction of Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the modulation of key regulatory proteins, triggering oxidative stress and DNA damage.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines showed significant inhibitory effects with IC50 values ranging from to .
Cell Line | IC50 (μM) |
---|---|
A-549 | 0.065 |
MDA-MB-468 | 9.4 |
Enzyme Inhibition
Research has also highlighted its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : this compound exhibits significant α-glucosidase inhibitory activity, which is beneficial for managing diabetes by delaying carbohydrate digestion .
Enzyme | % Inhibition |
---|---|
α-Glucosidase | 67 ± 13 |
α-Amylase | 51 ± 4 |
Case Studies
- Antitumor Efficacy : A study focusing on the antitumor efficacy of various indolinone derivatives reported that compounds based on the 3-bromo structure exhibited promising results in inhibiting tumor growth in vivo, particularly against breast and lung cancer models .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and its target enzymes, confirming strong binding affinities that correlate with observed biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromoindolin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves bromination of indolin-2-one derivatives using reagents like N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid) or via nucleophilic substitution of pre-functionalized intermediates . For reproducibility, ensure stoichiometric control of brominating agents, monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using H/C NMR (δ 7.0–8.5 ppm for aromatic protons) and melting point analysis are critical .
Q. How should researchers validate the purity and structural identity of this compound derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- Melting Point Consistency : Compare observed values with literature data (e.g., 201–226°C for substituted derivatives) .
- Spectroscopic Confirmation : Use H NMR to verify aromatic proton environments and bromine-induced deshielding. C NMR should confirm carbonyl (C=O) at ~170–180 ppm and brominated carbons .
- Elemental Analysis : Match calculated vs. experimental C/H/N/Br percentages (e.g., CHBrNO: 98% purity) .
Advanced Research Questions
Q. What strategies can resolve contradictory spectral data in this compound derivatives (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Contradictions often arise from:
- Tautomerism or Conformational Dynamics : Use variable-temperature NMR to detect equilibrium shifts.
- Residual Solvent/Impurities : Re-purify via recrystallization (e.g., ethanol/water) or employ high-resolution mass spectrometry (HRMS) .
- Stereochemical Ambiguity : Perform X-ray crystallography (as in ) to confirm spatial arrangements. Cross-validate with computational modeling (DFT calculations for NMR chemical shifts) .
Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts under inert atmospheres.
- Solvent/Base Optimization : Use toluene/EtOH mixtures with KCO or CsCO for deprotonation .
- Monitor Selectivity : Analyze regioselectivity via LC-MS and isolate products using preparative HPLC. Compare yields and side-product profiles to identify optimal conditions .
Q. What computational methods are effective for predicting the electronic properties of this compound derivatives, and how do they align with experimental results?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
- Validation : Compare calculated IR spectra (C=O stretching at ~1700 cm) with experimental FT-IR data. Discrepancies >5% may indicate solvent effects or crystal packing artifacts .
Q. How can researchers address low yields in the synthesis of this compound analogs (e.g., <50% in allylidene derivatives)?
- Methodological Answer :
- Mechanistic Analysis : Identify rate-limiting steps (e.g., bromine displacement vs. cyclization) via kinetic studies.
- Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to accelerate reactions .
- Byproduct Profiling : Use GC-MS to detect intermediates; adjust stoichiometry or reaction time to minimize decomposition .
Q. Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in multi-step syntheses involving this compound?
- Answer :
- Documentation : Record exact molar ratios, solvent batches, and purification gradients.
- Control Experiments : Replicate key steps (e.g., bromination) with and without inert conditions to assess air/moisture sensitivity .
- Data Sharing : Deposit raw spectral data in supplementary files (e.g., .cif for crystallography) and cite primary literature for known compounds .
Q. How should researchers integrate contradictory literature findings into hypothesis-driven studies on this compound’s bioactivity?
- Answer :
- Meta-Analysis : Use tools like SciFinder to compile IC values, noting variations in assay conditions (e.g., cell lines, incubation times) .
- Systematic Replication : Reproduce key studies with standardized protocols (e.g., MTT assays at 24h vs. 48h) and perform statistical validation (p < 0.05 via ANOVA) .
Properties
IUPAC Name |
3-bromo-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMNQHOKUHSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393759 | |
Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22942-87-6 | |
Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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